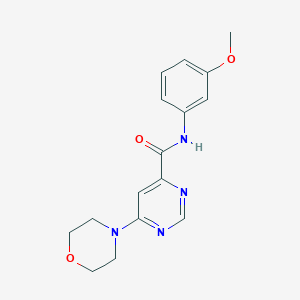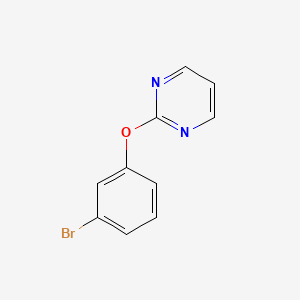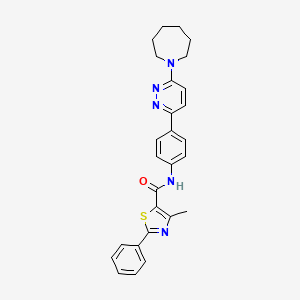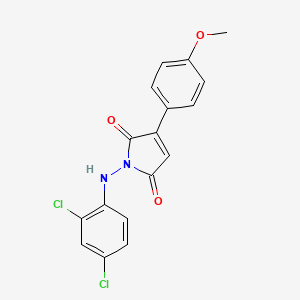![molecular formula C16H13Cl3N2O2 B2913707 2,4-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide CAS No. 343374-28-7](/img/structure/B2913707.png)
2,4-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical substance with a specific molecular formula and structure . More detailed information about its characteristics, safety, usage, and other aspects can be found in various resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects like its melting point, boiling point, density, molecular formula, and molecular weight . These properties can provide valuable insights into how the compound behaves under different conditions.Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Herbicide Environmental Behavior : One of the main uses of certain chemicals, such as 2,4-dichlorophenoxyacetic acid (2,4-D), in agricultural environments is as herbicides. These substances, including derivatives and related compounds, have been extensively studied for their impact on the environment, particularly their degradation processes and the role of microorganisms in this context. The review by Magnoli et al. (2020) offers an overview of herbicides based on 2,4-D, focusing on microbial degradation and environmental behavior, highlighting the significance of understanding the environmental fate of such chemicals to mitigate pollution and protect public health Magnoli et al., 2020.
Endocrine-Disrupting Potential : Chemicals with structures similar to the one you're interested in have been studied for their potential as endocrine disruptors. For instance, methoxychlor, a chlorinated hydrocarbon pesticide, acts as a proestrogen through its metabolism to more active estrogenic forms. Such chemicals can have adverse effects on fertility, development, and reproduction in both humans and wildlife, underscoring the importance of research into their biological impacts and mechanisms of action Cummings, 1997.
Environmental Persistence and Toxicity : The environmental persistence and potential toxicity of chlorinated compounds, including chlorophenols and their derivatives, have been subjects of extensive review. These compounds, often resulting from the degradation of chlorinated hydrocarbons, exhibit moderate to considerable toxicity to aquatic life and may have significant long-term environmental impacts due to their persistence and bioaccumulation potential Krijgsheld & Gen, 1986.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O2/c1-23-21-15(10-2-4-11(17)5-3-10)9-20-16(22)13-7-6-12(18)8-14(13)19/h2-8H,9H2,1H3,(H,20,22)/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBQJSHMSNTUKE-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CNC(=O)C1=C(C=C(C=C1)Cl)Cl)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3,4-dichlorophenyl)-6-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2913625.png)


![4-(4-ethylbenzyl)-1-((3-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
![1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2913629.png)
![N-[(3-Ethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2913631.png)
![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2913633.png)
![N-(Cyanomethyl)-2-[[naphthalen-1-yl(phenyl)methyl]amino]acetamide](/img/structure/B2913637.png)


![N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2913645.png)

